molecular formula C11H17NO2S2 B2661123 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(thiophen-3-yl)acetamide CAS No. 1698530-05-0

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2661123
CAS RN: 1698530-05-0
M. Wt: 259.38
InChI Key: PZDKTUKWIVYBCB-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(thiophen-3-yl)acetamide, also known as HMTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMTA is a thiol-containing compound that has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide serves as a critical intermediate in the natural synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) explored chemoselective monoacetylation using Novozym 435, highlighting the importance of such compounds in facilitating drug synthesis processes (Magadum & Yadav, 2018).

Responsive DNA-Binding Polymers

A cationic polythiophene derivative, synthesized by Carreon et al. (2014), exhibited potential as a theranostic gene delivery vehicle, demonstrating the application of thiophene-containing compounds in gene therapy and diagnostics (Carreon et al., 2014).

Anticancer Activity

Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity, indicating the potential of such compounds in developing new anticancer agents (Evren et al., 2019).

Herbicide Metabolism

Research by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes sheds light on the environmental and health implications of acetamide derivatives, contributing to the understanding of their biotransformation and potential toxicity (Coleman et al., 2000).

Optoelectronic Properties

Camurlu and Guven (2015) focused on the optoelectronic properties of thiazole-based polythiophenes, illustrating the utility of thiophene and acetamide derivatives in materials science for applications in electronics and photonics (Camurlu & Guven, 2015).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S2/c1-11(14,8-15-2)7-12-10(13)5-9-3-4-16-6-9/h3-4,6,14H,5,7-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDKTUKWIVYBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CSC=C1)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(thiophen-3-yl)acetamide

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